molecular formula C15H24N2O2 B15053006 3-Methoxy-4-(3-(piperidin-1-yl)propoxy)aniline

3-Methoxy-4-(3-(piperidin-1-yl)propoxy)aniline

Cat. No.: B15053006
M. Wt: 264.36 g/mol
InChI Key: XFKHKMYLKLDSFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-(3-(piperidin-1-yl)propoxy)aniline is an organic compound with the molecular formula C15H24N2O2 It is characterized by the presence of a methoxy group, a piperidine ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(3-(piperidin-1-yl)propoxy)aniline typically involves the reaction of 3-methoxyaniline with 3-chloropropylpiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(3-(piperidin-1-yl)propoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-4-(3-(piperidin-1-yl)propoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(3-(piperidin-1-yl)propoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-(3-(piperidin-1-yl)propoxy)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

3-methoxy-4-(3-piperidin-1-ylpropoxy)aniline

InChI

InChI=1S/C15H24N2O2/c1-18-15-12-13(16)6-7-14(15)19-11-5-10-17-8-3-2-4-9-17/h6-7,12H,2-5,8-11,16H2,1H3

InChI Key

XFKHKMYLKLDSFS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)OCCCN2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.